molecular formula C12H21NO2S B2776833 N-[(4-methoxythian-4-yl)methyl]pent-4-enamide CAS No. 2097931-86-5

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Cat. No.: B2776833
CAS No.: 2097931-86-5
M. Wt: 243.37
InChI Key: BAPFGMAWXMFWFH-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a thian ring substituted with a methoxy group and a pent-4-enamide moiety.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide typically involves the following steps:

    Formation of the Thian Ring: The thian ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Amidation: The final step involves the formation of the pent-4-enamide moiety through an amidation reaction, where the thian ring is coupled with pent-4-enoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thian derivatives.

Mechanism of Action

The mechanism by which N-[(4-methoxythian-4-yl)methyl]pent-4-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxythian-4-yl)methyl]pent-4-enoic acid
  • N-[(4-methoxythian-4-yl)methyl]pent-4-enamine
  • N-[(4-methoxythian-4-yl)methyl]pent-4-enol

Uniqueness

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide stands out due to its unique combination of a thian ring with a methoxy group and a pent-4-enamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-3-4-5-11(14)13-10-12(15-2)6-8-16-9-7-12/h3H,1,4-10H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPFGMAWXMFWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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